molecular formula C30H48O B196044 alpha-Amyrenone CAS No. 638-96-0

alpha-Amyrenone

Cat. No.: B196044
CAS No.: 638-96-0
M. Wt: 424.7 g/mol
InChI Key: DIFWJJFSELKWGA-IPQOMUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amyrenone is a triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring isomer found in various oleoresins from species of the Protium genus in the Brazilian Amazon. This compound is known for its biological activities and potential therapeutic applications .

Mechanism of Action

Alpha-Amyrenone, also known as Alfa-Amyrenone, is a natural product found in aerial parts of Inula candida (L.) Cass . It is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) .

Target of Action

This compound has been found to inhibit enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . These enzymes are key targets in the management of metabolic diseases.

Mode of Action

The compound interacts with these enzymes, leading to their inhibition. This compound significantly inhibited α-glucosidase (96.5% ± 0.52%) at a concentration of 1.6 g/mL . At a concentration of 100 µg/mL, it showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% .

Biochemical Pathways

By inhibiting α-amylase, α-glucosidase, and lipase, this compound affects the metabolic pathways related to carbohydrate and lipid absorption. This leads to a decrease in the breakdown and absorption of carbohydrates and fats, which can help manage conditions like diabetes and obesity .

Pharmacokinetics

Its potential pharmacological use is hindered by its low solubility in water , which could impact its bioavailability.

Result of Action

The inhibition of key metabolic enzymes by this compound can lead to a decrease in the absorption of carbohydrates and fats. This can result in lower blood glucose and lipid levels, which is beneficial in the management of metabolic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its absorption and hence its efficacy

Preparation Methods

Alpha-Amyrenone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in the same oleoresins. The synthetic route involves a high-yield procedure using commercially available mixtures of alpha, beta-amyrins as substrates. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Chemical Reactions Analysis

Alpha-Amyrenone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce more oxidized derivatives.

    Reduction: It can be reduced to form alpha-amyrin.

    Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha-Amyrenone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:

    Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

    Biology: Studied for its inhibitory effects on enzymes involved in carbohydrate and lipid absorption, such as alpha-amylase, alpha-glucosidase, and lipase.

    Medicine: Potential development of drugs for treating chronic metabolic diseases due to its enzyme inhibitory properties.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Alpha-Amyrenone is similar to other triterpenoid compounds such as beta-Amyrenone, alpha-Amyrin, and beta-Amyrin. it is unique in its specific inhibitory effects on digestive enzymes and its potential therapeutic applications. The following are some similar compounds:

Properties

IUPAC Name

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWJJFSELKWGA-IPQOMUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-96-0
Record name α-Amyrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amyrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-AMYRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Amyrenone
Reactant of Route 2
alpha-Amyrenone
Reactant of Route 3
alpha-Amyrenone
Reactant of Route 4
Reactant of Route 4
alpha-Amyrenone
Reactant of Route 5
alpha-Amyrenone
Reactant of Route 6
alpha-Amyrenone
Customer
Q & A

Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?

A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.

Q2: How does α-Amyrenone exhibit potential antimalarial activity?

A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.